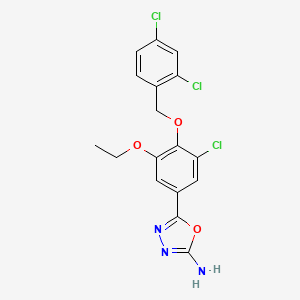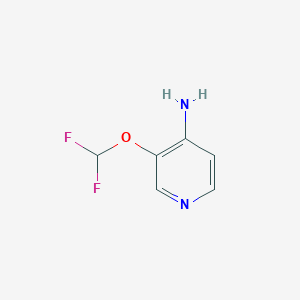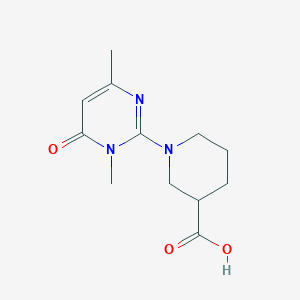
2-Chloro-5-cyanopyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, a cyano group at the 5-position, and a carboxylic acid group at the 4-position of the pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid typically involves the chlorination of a pyrimidine precursor followed by the introduction of the cyano and carboxylic acid groups. One common method involves the reaction of 2-chloropyrimidine with cyanogen bromide in the presence of a base to introduce the cyano group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form derivatives such as esters or amides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Amines, esters, and amides.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-cyanopyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Lacks the cyano and carboxylic acid groups.
5-Cyanopyrimidine: Lacks the chlorine and carboxylic acid groups.
4-Carboxypyrimidine: Lacks the chlorine and cyano groups.
Uniqueness
2-Chloro-5-cyanopyrimidine-4-carboxylic acid is unique due to the presence of all three functional groups (chlorine, cyano, and carboxylic acid) on the pyrimidine ring, which imparts distinct chemical reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C6H2ClN3O2 |
|---|---|
Poids moléculaire |
183.55 g/mol |
Nom IUPAC |
2-chloro-5-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-9-2-3(1-8)4(10-6)5(11)12/h2H,(H,11,12) |
Clé InChI |
CYUYEOYGDHOMFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)




![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![1-(Furo[2,3-c]pyridin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785556.png)


![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)

